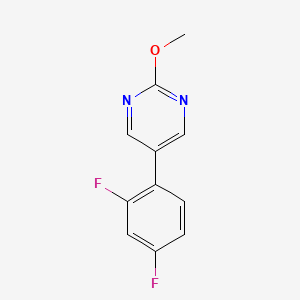

5-(2,4-Difluorophenyl)-2-methoxypyrimidine

Description

Classification and Nomenclature of Fluorinated Pyrimidines

Fluorinated pyrimidines represent a specialized subset of heterocyclic compounds characterized by the incorporation of fluorine atoms into the pyrimidine ring system or its substituents. The systematic classification of these compounds follows established International Union of Pure and Applied Chemistry nomenclature principles, where pyrimidine serves as the parent heterocycle containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The nomenclature of pyrimidines follows straightforward principles, though complications arise from tautomeric hydroxyl groups that exist primarily in cyclic amide forms, such as 2-hydroxypyrimidine being more appropriately named 2-pyrimidone.

Fluorinated pyrimidines can be categorized into several distinct classes based on the position and nature of fluorine substitution. Direct ring fluorination produces compounds such as 5-fluoropyrimidine, which bears fluorine directly attached to the pyrimidine carbon framework. Alternatively, fluorine incorporation through aryl substituents creates compounds like 5-(2,4-Difluorophenyl)-2-methoxypyrimidine, where fluorine atoms reside on phenyl rings attached to the pyrimidine core. The systematic nomenclature for such compounds requires careful attention to positional numbering and stereochemical considerations.

The classification system extends to include fluorinated pyrimidine derivatives based on functional group substitution patterns. Methoxy-substituted fluorinated pyrimidines form a particularly important subclass, as methoxy groups significantly influence both chemical reactivity and biological activity. The presence of multiple fluorine atoms, as observed in difluorophenyl derivatives, introduces additional complexity in both nomenclature and chemical behavior.

Contemporary research has identified fluorinated pyrimidines as crucial components in drug discovery programs, with their classification extending beyond traditional chemical taxonomy to include pharmacological categories. These compounds demonstrate remarkable diversity in their biological activities, ranging from antimetabolite functions to enzyme inhibition capabilities, necessitating specialized classification systems that account for both structural and functional characteristics.

Structural Features of this compound

The molecular structure of this compound presents a sophisticated arrangement of functional groups that collectively define its chemical and physical properties. The compound possesses the molecular formula C₁₁H₈F₂N₂O with a molecular weight of 222.1908 g/mol. The structural architecture incorporates three distinct molecular components: the pyrimidine heterocyclic core, a difluorophenyl substituent, and a methoxy group positioned at the 2-position of the pyrimidine ring.

The pyrimidine ring system forms the central scaffold, characterized by its aromatic six-membered structure containing nitrogen atoms at positions 1 and 3. This heterocyclic framework provides the fundamental electronic properties that govern molecular behavior. The electron-deficient nature of the pyrimidine ring, resulting from nitrogen incorporation, significantly influences the compound's reactivity patterns and intermolecular interactions.

The 2,4-difluorophenyl substituent attached at position 5 of the pyrimidine ring introduces profound electronic and steric effects. The fluorine atoms positioned at the 2 and 4 positions of the phenyl ring create a unique electronic environment characterized by strong electron-withdrawing properties. Fluorine's high electronegativity and minimal propensity for hydrogen bond formation distinguish it from other halogen substituents, contributing to enhanced metabolic stability and altered biological activity.

| Structural Feature | Specification | Impact on Properties |

|---|---|---|

| Molecular Formula | C₁₁H₈F₂N₂O | Determines molecular weight and composition |

| Molecular Weight | 222.1908 g/mol | Influences pharmacokinetic properties |

| Fluorine Positions | 2,4-difluorophenyl | Electronic effects and metabolic stability |

| Methoxy Position | 2-position on pyrimidine | Modulates solubility and reactivity |

| Ring System | Pyrimidine core | Provides aromatic stability and nitrogen basicity |

The methoxy group at position 2 of the pyrimidine ring serves multiple functional roles. This substituent enhances molecular solubility through its polar oxygen atom while providing steric protection for the adjacent nitrogen atom. The electron-donating properties of the methoxy group partially counterbalance the electron-withdrawing effects of the difluorophenyl substituent, creating a balanced electronic distribution throughout the molecule.

Computational studies of similar fluorinated pyrimidine derivatives have revealed that fluorine substitution significantly affects molecular conformation and electronic distribution. The carbon-fluorine bond strength, approximately 116 kcal/mol, provides exceptional stability that prevents metabolic defluorination while maintaining the compound's structural integrity under physiological conditions.

Historical Development of Fluorinated Heterocyclic Compounds

The historical evolution of fluorinated heterocyclic compounds traces back to the pioneering work of Charles Heidelberger and colleagues in the 1950s, who first synthesized 5-fluorouracil and established the foundation for fluorinated pyrimidine chemistry. The initial synthesis approach, reported in 1957, utilized ring closure methodology involving isothiourea salts and α-fluoro-β-ketoester enolates to generate pyrimidine skeletons already substituted with fluorine. This groundbreaking work demonstrated that fluorine incorporation could dramatically enhance biological activity while maintaining structural similarity to naturally occurring nucleotides.

The development of electrophilic fluorination methods marked a significant advancement in fluorinated heterocycle synthesis. Barton and co-workers pioneered the use of fluoroxytrifluoromethane for specific monohalogenation at the 5-position of uracil, providing a less hazardous alternative to earlier synthetic routes. These methodological improvements facilitated commercial-scale production and contributed to the widespread clinical adoption of fluorinated pyrimidines in oncology applications.

The introduction of SelectFluor, a quaternary ammonium fluorinating agent, revolutionized the field by providing a practical and direct route to fluorinated pyrimidine synthesis. This reagent overcame the handling difficulties associated with earlier fluorinating agents and enabled more precise control over fluorine incorporation. The development of such specialized reagents demonstrated the growing recognition of fluorine's unique properties in medicinal chemistry applications.

Subsequent decades witnessed the expansion of fluorinated heterocycle chemistry beyond simple pyrimidine derivatives to include complex substituted systems. The synthesis of compounds incorporating both fluorinated aromatic substituents and heterocyclic cores became increasingly sophisticated, leading to the development of compounds like this compound. These advances required the development of specialized synthetic methodologies capable of introducing multiple functional groups while maintaining fluorine stability.

Recent years have seen the emergence of catalytic trifluoromethylation techniques that enable direct introduction of trifluoromethyl groups into heterocyclic systems. These methods utilize iron catalysts and trifluoromethyl iodide to achieve efficient fluorine incorporation, representing a significant advancement in synthetic accessibility. The continued evolution of fluorination methodology reflects the growing importance of fluorinated compounds in contemporary medicinal chemistry and materials science.

Position of this compound in Heterocyclic Chemistry

This compound occupies a distinctive position within the broader landscape of heterocyclic chemistry, representing the convergence of several important structural motifs that define contemporary medicinal chemistry. The compound exemplifies the sophisticated molecular architecture achievable through modern synthetic methodologies, combining the well-established pyrimidine scaffold with strategically positioned fluorine atoms and methoxy functionality. This structural complexity positions the compound within the rapidly expanding field of fluorinated heterocycles that have become indispensable tools in drug discovery and development programs.

The pyrimidine core places this compound within one of the three fundamental diazine families, distinguished by nitrogen atom positioning at the 1,3-positions of the six-membered ring. This heterocyclic framework has demonstrated exceptional versatility in biological systems, serving as the structural foundation for nucleotide bases cytosine, thymine, and uracil. The incorporation of fluorinated substituents extends this biological relevance, as fluorinated pyrimidines have shown remarkable efficacy as antimetabolites and enzyme inhibitors.

The difluorophenyl substituent represents a critical structural feature that distinguishes this compound from simpler fluorinated pyrimidines. The strategic placement of fluorine atoms at the 2,4-positions of the phenyl ring creates unique electronic and steric environments that influence molecular recognition and biological activity. Research has demonstrated that fluorinated heterocyclic systems exhibit enhanced drug physicochemical properties and improved antibacterial potency compared to their non-fluorinated counterparts.

| Classification Parameter | This compound | Related Compounds |

|---|---|---|

| Heterocyclic Family | Pyrimidines | Pyrazines, Pyridazines |

| Fluorine Content | Difluorophenyl substituent | Direct ring fluorination |

| Functional Groups | Methoxy at position 2 | Hydroxyl, amino derivatives |

| Structural Complexity | Moderate-to-high | Simple to complex |

| Synthetic Accessibility | Specialized methods required | Variable |

The methoxy substitution at position 2 further differentiates this compound within the pyrimidine family, as methoxy groups significantly modulate both chemical reactivity and biological activity. Studies of related methoxypyrimidine derivatives have revealed that methoxy positioning critically influences molecular properties, with 2-methoxy substitution providing distinct advantages in terms of solubility and metabolic stability.

Contemporary research in fluorinated pyrimidine chemistry has established these compounds as essential components of modern pharmaceutical development programs. The position of this compound within this context reflects the ongoing evolution of heterocyclic chemistry toward increasingly sophisticated molecular architectures designed to exploit the unique properties of fluorine substitution. The compound represents the culmination of decades of advancement in both synthetic methodology and understanding of structure-activity relationships in fluorinated heterocycles.

Propriétés

IUPAC Name |

5-(2,4-difluorophenyl)-2-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O/c1-16-11-14-5-7(6-15-11)9-3-2-8(12)4-10(9)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGSISVVAREXJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718589 | |

| Record name | 5-(2,4-Difluorophenyl)-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-16-1 | |

| Record name | 5-(2,4-Difluorophenyl)-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura reaction is a cornerstone for introducing aryl groups to heteroaromatic systems. For 5-(2,4-difluorophenyl)-2-methoxypyrimidine , this method involves coupling a boronic acid derivative of 2,4-difluorobenzene with a halogenated 2-methoxypyrimidine precursor.

Reaction Conditions :

-

Catalyst : Palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

-

Base : Sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄).

-

Yield : 70–85% after purification via column chromatography.

Mechanistic Insight :

The reaction proceeds via oxidative addition of the palladium catalyst to the halogenated pyrimidine, followed by transmetallation with the boronic acid and reductive elimination to form the C–C bond. The methoxy group at the 2-position enhances electron density, facilitating oxidative addition.

Chlorination-Methoxylation Sequential Approach

Synthesis of 2,4-Dichloro-5-(2,4-Difluorophenyl)Pyrimidine

A critical intermediate, 2,4-dichloro-5-(2,4-difluorophenyl)pyrimidine , is synthesized via chlorination of a dihydroxypyrimidine precursor.

Chlorination Protocol :

-

Reagents : Phosphorus oxychloride (POCl₃) with catalytic phosphoric acid (H₃PO₄).

-

Reaction Time : 4–6 hours.

Data Table 1 : Chlorination Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| POCl₃ Equivalents | 2.0–2.5 mol | Maximizes conversion |

| Temperature | 120–140°C | Minimizes side reactions |

| Solvent | Toluene | Enhances solubility |

Methoxylation via Nucleophilic Aromatic Substitution

The chlorinated intermediate undergoes methoxylation at the 2-position using sodium methoxide (NaOMe).

Reaction Conditions :

-

Solvent : Methanol or THF at 60–80°C.

-

Base : Sodium hydride (NaH) for deprotonation.

Key Consideration :

The 4-chloro group remains intact due to its lower reactivity compared to the 2-position, enabling selective substitution.

Direct Methoxylation of Preformed Arylpyrimidines

Copper-Mediated Coupling with Methoxide

Copper(I) oxide (Cu₂O) catalyzes the introduction of methoxy groups to halogenated pyrimidines.

Procedure :

-

Substrate : 5-(2,4-Difluorophenyl)-2-chloropyrimidine.

-

Reagents : Sodium methoxide (NaOMe), Cu₂O, and 1,10-phenanthroline ligand.

-

Yield : 68–74%.

Advantage :

Avoids harsh chlorination conditions, though stoichiometric copper usage necessitates careful purification.

Comparative Analysis of Synthetic Routes

Data Table 2 : Method Comparison

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Suzuki-Miyaura | 70–85 | 95–98 | High regioselectivity | Requires palladium catalysts |

| Chlorination-Methoxy | 75–82 | 98–99 | Scalable, high purity | Multi-step process |

| Copper-Mediated | 68–74 | 90–95 | Avoids POCl₃ | Moderate yields |

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of difluorophenylpyrimidine carboxylic acids.

Reduction: Formation of difluorophenylpyrimidine alcohols.

Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Applications De Recherche Scientifique

Biological Activities

The biological activities of 5-(2,4-Difluorophenyl)-2-methoxypyrimidine are diverse, making it an important candidate in drug development.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of pyrimidines have been investigated for their ability to inhibit cancer cell proliferation by targeting specific pathways such as the vascular endothelial growth factor receptor (VEGFR-2), which is overexpressed in several cancers .

Antiinflammatory Effects

The incorporation of the difluorophenyl group has been linked to enhanced anti-inflammatory effects. Similar compounds have shown promise as non-steroidal anti-inflammatory drugs (NSAIDs), demonstrating lower gastrointestinal irritation compared to traditional NSAIDs like aspirin .

Neuropharmacological Potential

Compounds related to this compound have been explored for their neuropharmacological effects. They may act on serotonin receptors, suggesting potential applications in treating mood disorders and anxiety .

Case Studies and Research Findings

Several studies have documented the efficacy of pyrimidine derivatives in various therapeutic contexts:

- Study on VEGFR-2 Inhibition : A series of new oxazolo[5,4-d]pyrimidines demonstrated significant anticancer activity against several cell lines (e.g., lung carcinoma A549 and breast adenocarcinoma MCF7), indicating that modifications to the pyrimidine structure can enhance bioactivity against cancer cells .

- Analgesic Properties : Research into diflunisal (a related compound) revealed its effectiveness as an analgesic with a favorable safety profile. This suggests that this compound may also possess similar analgesic properties due to structural similarities .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Main Application | Notable Properties |

|---|---|---|---|

| This compound | Structure | Anticancer | Enhanced lipophilicity and receptor selectivity |

| Diflunisal | Structure | Analgesic/Anti-inflammatory | Low gastrointestinal irritation; reversible COX inhibitor |

| 5-Fluorouracil | Structure | Anticancer | Antimetabolite; used primarily for gastrointestinal cancers |

Mécanisme D'action

The mechanism of action of 5-(2,4-Difluorophenyl)-2-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity, while the methoxypyrimidine moiety allows for selective inhibition of target pathways. This dual functionality makes it a versatile compound in both biological and chemical applications.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

Table 1: Key Structural and Electronic Differences

*Calculated based on molecular formula C₁₁H₉F₂N₂O.

Key Observations :

- Electron-Withdrawing vs. Donating Groups : The 2,4-difluorophenyl group in the target compound reduces electron density on the pyrimidine ring compared to 5-(4-methoxyphenyl)pyrimidin-2-amine, which has an electron-donating methoxy group. This difference influences reactivity in electrophilic substitution reactions .

- Steric Effects: Bulky substituents like the 2,4-difluorophenyl group may hinder rotational freedom, as seen in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]pyrimidin-4-amine, where dihedral angles between substituents and the pyrimidine ring range from 12.0° to 86.1° .

Key Insights :

- Fluorine Effects : Fluorine atoms in the target compound may enhance blood-brain barrier penetration, as seen in 4-(5-fluoro-2-methoxyphenyl)-6-piperazin-1-ylpyrimidine, which is designed for CNS targets .

- Piperazine Moieties : Compounds like 4-(5-fluoro-2-methoxyphenyl)-6-piperazin-1-ylpyrimidine demonstrate improved solubility and binding to charged receptors due to the basic piperazine group, a feature absent in the target compound .

Activité Biologique

5-(2,4-Difluorophenyl)-2-methoxypyrimidine (CAS No. 1352318-16-1) is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of a difluorophenyl group and a methoxy substituent, which contribute to its pharmacological properties. Research has indicated potential applications in medicinal chemistry, particularly in the development of novel therapeutics targeting various diseases.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives, including this compound. In vitro assays demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures showed minimum inhibitory concentrations (MICs) in the range of 0.5 to 256 µg/mL against E. coli and S. aureus .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In a study examining the structure-activity relationship (SAR) of pyrimidine derivatives, it was found that certain substituted pyrimidines exhibited potent inhibition of cyclooxygenase-2 (COX-2) activity, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . The anti-inflammatory effects were assessed using carrageenan-induced paw edema models in rats, where derivatives demonstrated significant reductions in inflammation.

Anticancer Activity

This compound has shown promise as an anticancer agent. In cell line studies, it exhibited cytotoxic effects against several cancer types. The compound's mechanism of action appears to involve the inhibition of key enzymes associated with cancer cell proliferation and survival pathways. For example, derivatives related to this compound have been reported to inhibit PARP1 activity, a target in cancer therapy .

Enzymatic Interactions

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The compound's difluorophenyl group enhances its binding affinity to target proteins, potentially altering their activity and downstream signaling pathways.

Biochemical Pathways

Research indicates that this compound may influence various biochemical pathways involved in inflammation and cancer progression. For instance, it has been shown to downregulate the expression of inducible nitric oxide synthase (iNOS) and COX-2 mRNA levels in treated cells .

Comparative Analysis

| Compound | Activity | IC50 Values |

|---|---|---|

| This compound | Antimicrobial & Anti-inflammatory | Varies by strain/type |

| Celecoxib | Anti-inflammatory | 0.04 μmol |

| Indomethacin | Anti-inflammatory | 9.17 μmol |

| Olaparib | Anticancer | 57.3 μM |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various pyrimidine derivatives against E. coli and S. aureus, where derivatives containing fluorinated phenyl groups displayed enhanced activity compared to non-fluorinated counterparts .

- Anti-inflammatory Effects : In a carrageenan-induced paw edema model, certain pyrimidine derivatives were tested for their anti-inflammatory effects and showed significant reductions in edema comparable to indomethacin .

- Anticancer Potential : Research involving breast cancer cell lines indicated that derivatives similar to this compound inhibited PARP1 activity effectively, suggesting a potential role in targeted cancer therapies .

Future Directions

The ongoing research into this compound suggests avenues for further development as a therapeutic agent. Future studies could focus on:

- Detailed SAR investigations to optimize its efficacy.

- In vivo studies to evaluate pharmacokinetics and toxicity profiles.

- Exploration of combination therapies with established anticancer drugs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2,4-Difluorophenyl)-2-methoxypyrimidine, and how can researchers optimize reaction conditions?

- Methodology : A common approach involves Suzuki-Miyaura cross-coupling reactions between halogenated pyrimidine intermediates and fluorinated arylboronic acids. For example, coupling 2-methoxy-5-bromopyrimidine with 2,4-difluorophenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 80–100°C . Optimization should focus on catalyst loading (0.5–2 mol%), base selection (Na₂CO₃ or K₂CO₃), and reaction time (12–24 hrs). Monitor purity via HPLC and adjust solvent ratios to minimize byproducts .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodology :

- Purity : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times against known standards.

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy group at C2, difluorophenyl at C5). Key signals: ~δ 3.9 ppm (OCH₃), aromatic protons in δ 6.8–8.0 ppm .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calculated for C₁₁H₉F₂N₂O: 233.06 g/mol) .

Q. What safety precautions are critical when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Toxicity : Limited ecotoxicological data available; assume acute toxicity. Avoid inhalation/contact via dust or aerosols. Store in airtight containers away from light .

- Waste Disposal : Collect organic waste separately and incinerate via certified hazardous waste facilities .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological target interactions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to compute electrostatic potential surfaces, HOMO/LUMO gaps, and Fukui indices to identify nucleophilic/electrophilic sites .

- Docking Studies : Employ AutoDock Vina with protein databases (e.g., PDB) to simulate binding to enzymes like dihydrofolate reductase (DHFR) or kinases. Validate with MD simulations (GROMACS) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Meta-Analysis : Compare IC₅₀ values from enzyme inhibition assays (e.g., fluorescence-based DHFR assays) under standardized conditions (pH 7.4, 37°C). Adjust for solvent effects (DMSO vs. aqueous buffers) .

- Dose-Response Curves : Repeat experiments with purified batches to rule out impurity-driven variability. Use Hill slope analysis to assess cooperativity .

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy, vary fluorine positions) and test against control compounds.

- Biological Assays :

- In Vitro : Cytotoxicity (MTT assay on HeLa cells), antimicrobial activity (MIC against S. aureus), or kinase inhibition (ADP-Glo™ kinase assay).

- Data Correlation : Use QSAR models (e.g., CoMFA) to link structural descriptors (logP, polar surface area) to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.